3-(Aminomethyl)-2,2-dimethylpentane
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Overview
Description
3-(Aminomethyl)-2,2-dimethylpentane is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups. This compound is characterized by the presence of an aminomethyl group attached to a dimethylpentane backbone. It is a versatile compound with various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2,2-dimethylpentane can be achieved through several methods. One common approach involves the reductive amination of 2,2-dimethylpentanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields the desired amine with high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also incorporate the use of catalysts to enhance reaction rates and selectivity. The choice of solvents and reagents is crucial to ensure the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2,2-dimethylpentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
3-(Aminomethyl)-2,2-dimethylpentane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-2,2-dimethylpentane involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The compound may also participate in nucleophilic attacks on electrophilic centers, leading to the formation of covalent bonds.
Comparison with Similar Compounds
Similar Compounds
- 3-(Aminomethyl)phenylboronic acid hydrochloride
- 2,2-Dimethylpentane
- 3-(Aminomethyl)-5-methylhexanoic acid
Uniqueness
3-(Aminomethyl)-2,2-dimethylpentane is unique due to its specific structure, which imparts distinct chemical and physical properties. Its branched alkyl chain and aminomethyl group make it a valuable intermediate in organic synthesis and industrial applications.
Properties
Molecular Formula |
C8H19N |
---|---|
Molecular Weight |
129.24 g/mol |
IUPAC Name |
2-ethyl-3,3-dimethylbutan-1-amine |
InChI |
InChI=1S/C8H19N/c1-5-7(6-9)8(2,3)4/h7H,5-6,9H2,1-4H3 |
InChI Key |
SBQZFDJSZHGXJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C(C)(C)C |
Origin of Product |
United States |
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